molecular formula C7H17N B13187140 3-Methylhexylamine CAS No. 65530-93-0

3-Methylhexylamine

Cat. No.: B13187140
CAS No.: 65530-93-0
M. Wt: 115.22 g/mol
InChI Key: AWBMXILPKKHYSO-UHFFFAOYSA-N
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Description

3-Methylhexylamine, also known as 3-methylhexan-1-amine, is an organic compound with the molecular formula C7H17N. It is a colorless liquid with a characteristic amine odor. This compound is part of the aliphatic amines family and is used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhexylamine can be synthesized through several methods. One common method involves the reaction of 3-methylhexanol with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and temperature to facilitate the formation of the amine group .

Industrial Production Methods: In industrial settings, this compound is often produced via reductive amination of 3-methylhexanone. This process involves the reduction of the ketone group to an amine using hydrogen gas and a suitable catalyst, such as Raney nickel or platinum oxide .

Chemical Reactions Analysis

Types of Reactions: 3-Methylhexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylhexylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylhexylamine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

65530-93-0

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

3-methylhexan-1-amine

InChI

InChI=1S/C7H17N/c1-3-4-7(2)5-6-8/h7H,3-6,8H2,1-2H3

InChI Key

AWBMXILPKKHYSO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCN

Origin of Product

United States

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